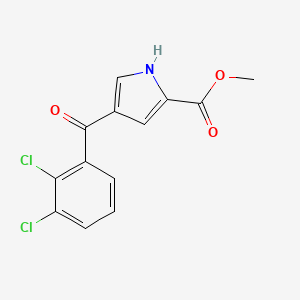![molecular formula C13H20N2OS2 B3127865 N-[bis(ethylsulfanyl)methyl]-N'-(4-methylphenyl)urea CAS No. 338752-78-6](/img/structure/B3127865.png)
N-[bis(ethylsulfanyl)methyl]-N'-(4-methylphenyl)urea
Overview
Description
N-[bis(ethylsulfanyl)methyl]-N'-(4-methylphenyl)urea is a chemical compound that has garnered significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a urea derivative that has been synthesized through a series of chemical reactions.
Scientific Research Applications
N-[bis(ethylsulfanyl)methyl]-N'-(4-methylphenyl)urea has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. Additionally, it has been shown to have antimicrobial activity against a range of bacterial and fungal strains. Other potential applications include the development of new materials and the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N-[bis(ethylsulfanyl)methyl]-N'-(4-methylphenyl)urea is not fully understood. However, it is believed that the compound exerts its antitumor activity through the inhibition of tubulin polymerization. This leads to the disruption of microtubule assembly and ultimately, cell death. The antimicrobial activity of the compound is believed to be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. Additionally, it has been shown to have anti-inflammatory and antioxidant properties. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[bis(ethylsulfanyl)methyl]-N'-(4-methylphenyl)urea is its potent antitumor and antimicrobial activity. This makes it an attractive compound for use in preclinical studies. Additionally, the synthesis method has been optimized to produce high yields of the compound, making it readily available for research purposes. However, one limitation of the compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N-[bis(ethylsulfanyl)methyl]-N'-(4-methylphenyl)urea. One area of interest is the development of analogs of the compound with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of cancer and infectious diseases. Other potential future directions include the development of new materials and the synthesis of other biologically active compounds based on the structure of this compound.
In conclusion, this compound is a urea derivative that has garnered significant attention in the field of scientific research due to its unique properties and potential applications. The compound has been shown to exhibit potent antitumor and antimicrobial activity, and has a range of potential applications in medicinal chemistry, materials science, and other fields. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
properties
IUPAC Name |
1-[bis(ethylsulfanyl)methyl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS2/c1-4-17-13(18-5-2)15-12(16)14-11-8-6-10(3)7-9-11/h6-9,13H,4-5H2,1-3H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHULBRBTPAQGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(NC(=O)NC1=CC=C(C=C1)C)SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-1-[(4-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridine-5-carboxamide](/img/structure/B3127783.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-iodo-2-pyridinamine](/img/structure/B3127790.png)
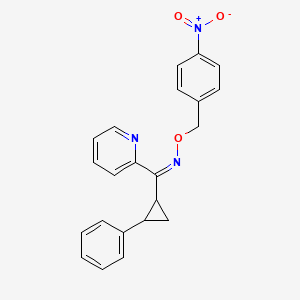
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methanol](/img/structure/B3127805.png)
![(E)-N-Morpholin-4-yl-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine](/img/structure/B3127810.png)
![(6E)-1-[(4-fluorophenyl)methyl]-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B3127816.png)
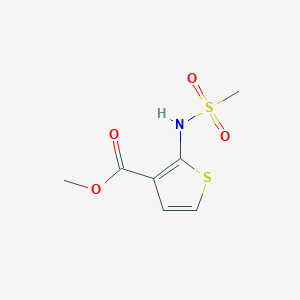

![7-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3127839.png)
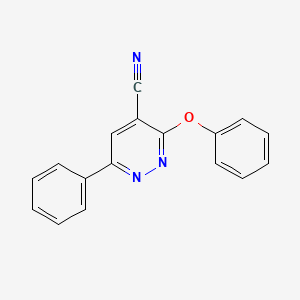
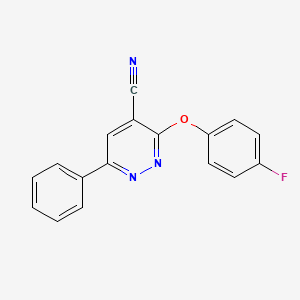
![N-[bis(ethylsulfanyl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3127862.png)
